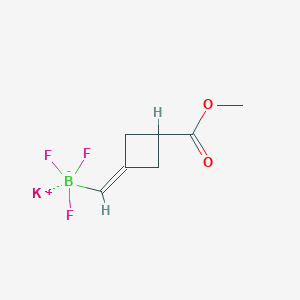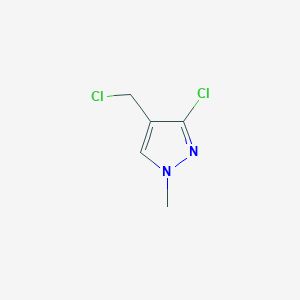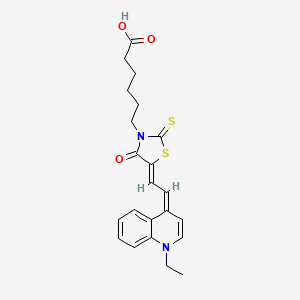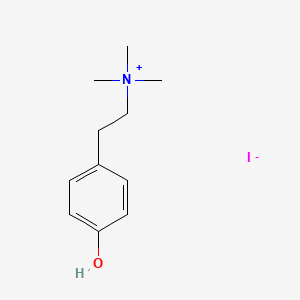
Candicine iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Candicine iodide is a naturally occurring organic compound that is a quaternary ammonium salt with a phenethylamine skeleton. It is the N,N,N-trimethyl derivative of the well-known biogenic amine tyramine. This compound is classed as an alkaloid due to its positively charged nitrogen atom in its molecular structure. This compound is found in various plants, including barley and certain cacti species .
Vorbereitungsmethoden
Candicine iodide can be synthesized through the methylation of tyramine. The reaction involves the use of methyl iodide as the methylating agent. The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction. The product, this compound, is then purified through recrystallization .
Analyse Chemischer Reaktionen
Candicine iodide undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The iodide ion in this compound can be substituted with other anions such as chloride or bromide. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halide salts for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Candicine iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Biology: this compound is studied for its effects on neuromuscular systems due to its toxic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neuromuscular blockade.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing
Wirkmechanismus
Candicine iodide exerts its effects primarily through its interaction with neuromuscular systems. It acts as a neuromuscular blocking agent by interfering with the transmission of nerve impulses to muscles. This is achieved by binding to acetylcholine receptors at the neuromuscular junction, preventing the normal action of acetylcholine and leading to muscle paralysis .
Vergleich Mit ähnlichen Verbindungen
Candicine iodide is similar to other quaternary ammonium salts such as hordenine and tyramine derivatives. its unique structure, which includes a phenethylamine skeleton and a quaternary ammonium group, gives it distinct properties. Unlike hordenine, which is primarily found in barley, this compound is also found in certain cacti species. This unique occurrence and its specific neuromuscular blocking properties set it apart from other similar compounds .
Similar Compounds
- Hordenine
- Tyramine
- Leptodactyline
This compound’s unique combination of chemical structure and biological activity makes it a compound of significant interest in various fields of scientific research.
Eigenschaften
CAS-Nummer |
1976-98-3 |
|---|---|
Molekularformel |
C11H18INO |
Molekulargewicht |
307.17 g/mol |
IUPAC-Name |
2-(4-hydroxyphenyl)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H17NO.HI/c1-12(2,3)9-8-10-4-6-11(13)7-5-10;/h4-7H,8-9H2,1-3H3;1H |
InChI-Schlüssel |
KSKJBRYLJGRXCN-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


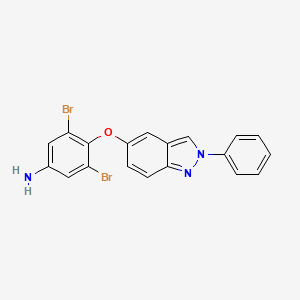

![N-[6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B12925665.png)
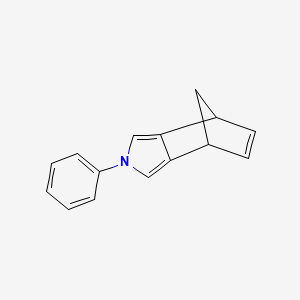
![2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925673.png)

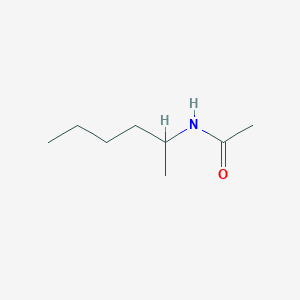
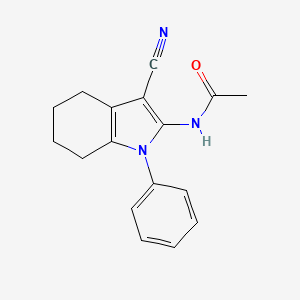
![Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B12925701.png)

